

linearity, accuracy, and precision of the Sofosbuvir impurity C analytical method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity C*

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Comparative Guide to Analytical Methods for Sofosbuvir Impurity C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of **Sofosbuvir impurity C**, a critical process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The following sections present a review of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, for which quantitative performance data is available, and discusses an alternative Ultra-Performance Liquid Chromatography (UPLC) method to offer insights into different chromatographic approaches.

Executive Summary

The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. **Sofosbuvir impurity C**, a phosphoryl impurity, is a key species to monitor during the production of Sofosbuvir. This guide details a robust RP-HPLC method that has been validated for its linearity, precision, and sensitivity in quantifying this impurity. While UPLC methods offer advantages in terms of speed and resolution for the analysis of Sofosbuvir and its degradation products, specific quantitative validation data for impurity C using this technique is not readily available in the public domain.

Data Presentation: Method Performance

The following table summarizes the available validation data for the analytical methods discussed.

Parameter	RP-HPLC Method	UPLC Method
Linearity Range	10 - 30 µg/mL[1]	Data not available for Impurity C
Correlation Coefficient (r ²)	> 0.999 (Implied)[1]	Data not available for Impurity C
Precision (%RSD)	0.043[1]	Data not available for Impurity C
Accuracy (% Recovery)	Data not available for Impurity C	Data not available for Impurity C
Limit of Detection (LOD)	0.03% (0.12 µg)[1]	Data not available for Impurity C
Limit of Quantification (LOQ)	1.50% (0.375 µg)[1]	Data not available for Impurity C

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the estimation of Sofosbuvir and its process-related phosphoryl impurity (Impurity C) in bulk and pharmaceutical dosage forms.

Chromatographic Conditions:

- Instrument: Liquid Chromatographic system with a UV detector and LC solution software.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[1]
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 260.0 nm.[[1](#)]
- Temperature: Ambient.
- Injection Volume: Not specified.

Standard and Sample Preparation:

- Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[[1](#)]
- Standard Solution Preparation: Prepare a standard solution of the phosphoryl impurity at a concentration of 0.025 mg/mL in the diluent.[[1](#)]
- Sample Solution Preparation: Dissolve 400 mg of Sofosbuvir bulk drug or an equivalent amount of powdered tablets in 100 mL of diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.[[1](#)]

Ultra-Performance Liquid Chromatography (UPLC) Method (General for Sofosbuvir and Degradation Products)

While specific validation data for Impurity C is not available, UPLC methods have been developed for the analysis of Sofosbuvir and its degradation products, offering higher resolution and faster analysis times. The following is a representative protocol.

Chromatographic Conditions:

- Instrument: UPLC system with a photodiode array (PDA) detector.
- Column: X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm.
- Mobile Phase: A gradient elution using a combination of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.6 mL/min.
- Detection Wavelength: 260 nm.

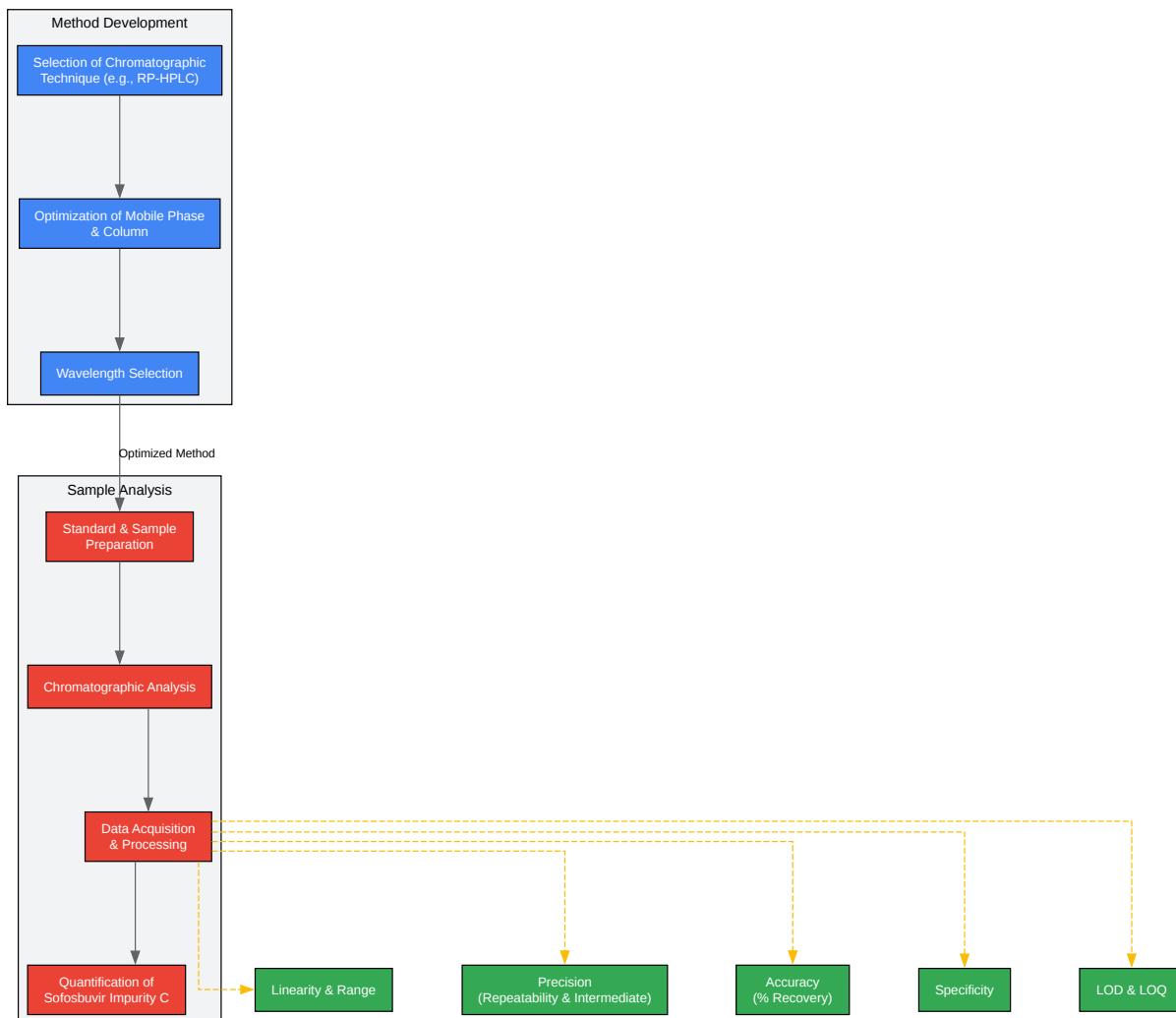
- Column Temperature: 35°C.
- Injection Volume: 2.5 μ L.

Standard and Sample Preparation:

- Standard Solution Preparation: Prepare a stock solution of Sofosbuvir in methanol and the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
- Sample Solution Preparation: For tablets, weigh and powder ten tablets. Disperse an amount of powder equivalent to 400 mg of Sofosbuvir in a suitable solvent, sonicate, and filter. Dilute the filtrate to a suitable concentration with the mobile phase.

Mandatory Visualization

The following diagram illustrates the general workflow for the analytical method validation of **Sofosbuvir impurity C**.



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Caption: Workflow for Analytical Method Validation of **Sofosbuvir Impurity C**.

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References

- 1. Development and Validation of Stability-indicating UPLC Method for the Simultaneous ESTIMATION of Voxilaprevir, Sofosbuvir, and Velpatasvir in Formulations [wisdomlib.org]
- To cite this document: BenchChem. [linearity, accuracy, and precision of the Sofosbuvir impurity C analytical method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800363#linearity-accuracy-and-precision-of-the-sofosbuvir-impurity-c-analytical-method]

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